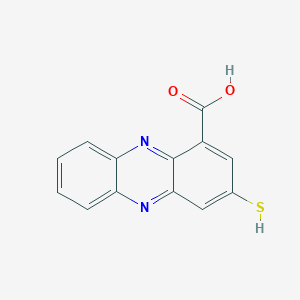
3-Thiophenazoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thiophenazoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The structure of this compound includes a thiophene ring substituted with a carboxylic acid group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenazoic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The Gewald reaction is favored for its simplicity and high yield, while the Paal-Knorr synthesis is preferred for its versatility in producing various thiophene derivatives .
化学反应分析
Types of Reactions: 3-Thiophenazoic acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the α-positions (C-2 and C-5) of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes or sulfonated derivatives.
科学研究应用
3-Thiophenazoic acid has a wide range of applications in scientific research:
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.
作用机制
The mechanism of action of 3-Thiophenazoic acid depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved can vary, but common targets include enzymes involved in inflammation and cell proliferation .
相似化合物的比较
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group at the second position.
Thiophene-3-carboxaldehyde: A thiophene derivative with an aldehyde group at the third position.
Thiophene-2,5-dicarboxylic acid: A thiophene derivative with carboxylic acid groups at the second and fifth positions.
Comparison: 3-Thiophenazoic acid is unique due to the position of its carboxylic acid group, which influences its reactivity and the types of reactions it undergoes. Compared to thiophene-2-carboxylic acid, it may exhibit different substitution patterns and reactivity towards electrophiles. Its unique structure also allows for specific applications in organic synthesis and material science .
属性
分子式 |
C13H8N2O2S |
|---|---|
分子量 |
256.28 g/mol |
IUPAC 名称 |
3-sulfanylphenazine-1-carboxylic acid |
InChI |
InChI=1S/C13H8N2O2S/c16-13(17)8-5-7(18)6-11-12(8)15-10-4-2-1-3-9(10)14-11/h1-6,18H,(H,16,17) |
InChI 键 |
FJAICPVFXUADBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3C=C(C=C(C3=N2)C(=O)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


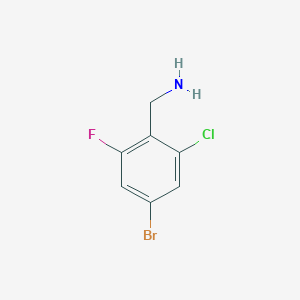
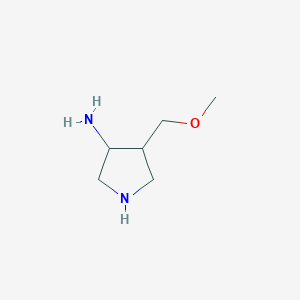
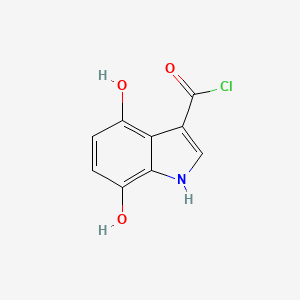
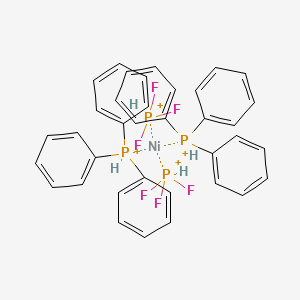
![Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate](/img/structure/B13105411.png)
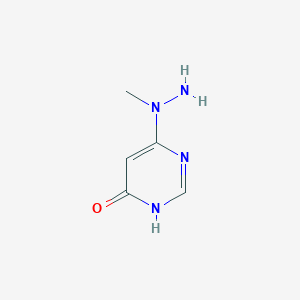
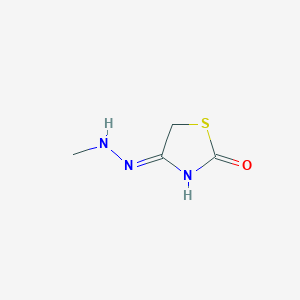
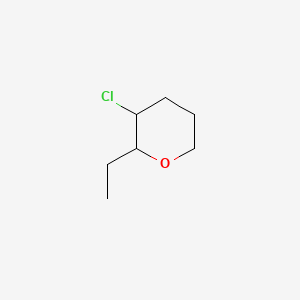
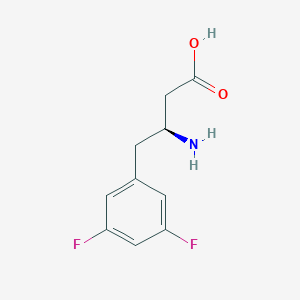
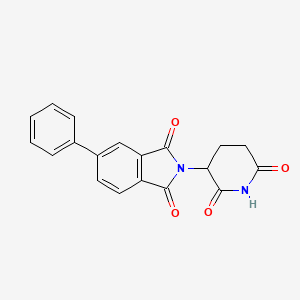
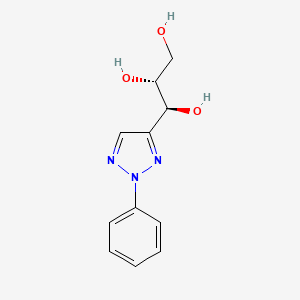
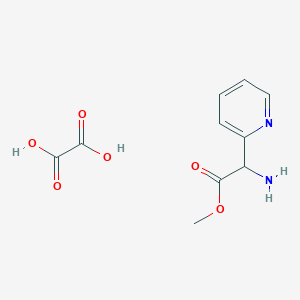
![2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13105462.png)

